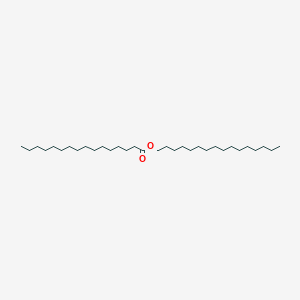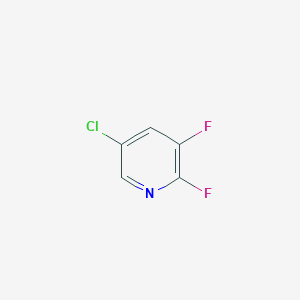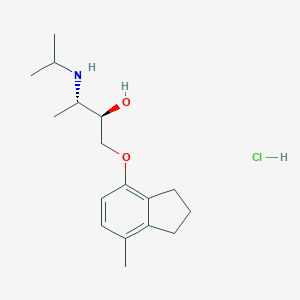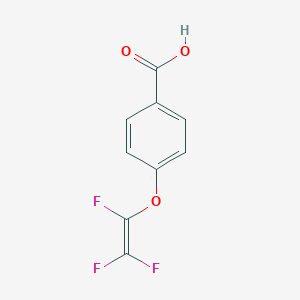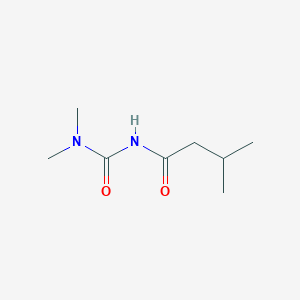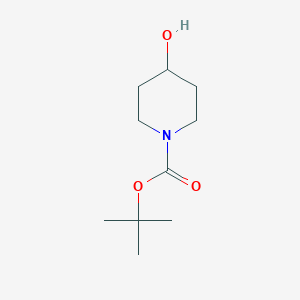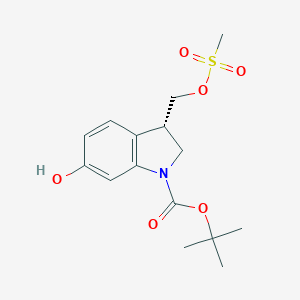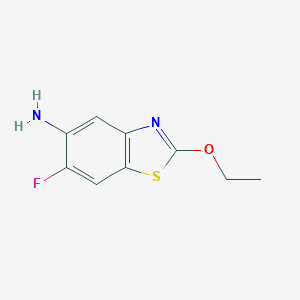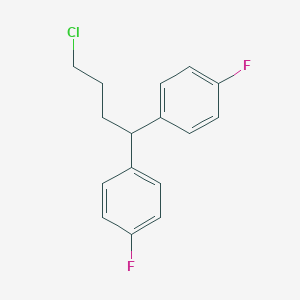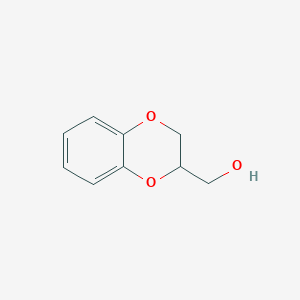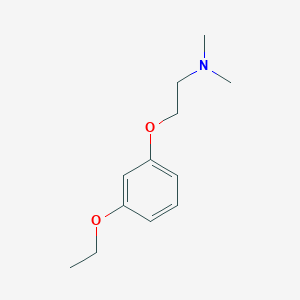
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, also known as EPM, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as beta-adrenergic agonists, which are known to have significant effects on the cardiovascular and respiratory systems. In
作用機序
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors in the body. This leads to the activation of the sympathetic nervous system, resulting in increased heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine also has a direct effect on the smooth muscle cells in the airways, causing them to relax and leading to improved airflow.
生化学的および生理学的効果
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been shown to have a number of biochemical and physiological effects in the body. It increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to the activation of protein kinase A (PKA) and downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate and contractility, and increased glucose and lipid metabolism.
実験室実験の利点と制限
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has several advantages as a research tool, including its high purity, ease of synthesis, and well-established mechanism of action. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, there are also limitations to its use, including potential toxicity at high doses and the need for careful dosing and monitoring.
将来の方向性
There are several areas of future research related to 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine. One area of interest is the development of novel beta-adrenergic agonists with improved selectivity and efficacy. Another area of research is the use of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine in combination with other drugs for the treatment of respiratory and cardiovascular disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine, particularly at the molecular level.
合成法
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine can be synthesized using a variety of methods, including the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a catalyst such as hydrochloric acid. The reaction can be carried out at room temperature and yields a high purity product. Other methods of synthesis include the reaction of 3-ethoxyphenol with N,N-dimethylaminoethyl chloride, or the reaction of 3-ethoxyphenol with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate.
科学的研究の応用
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has been used extensively in scientific research, particularly in studies related to the cardiovascular and respiratory systems. It has been shown to have significant effects on heart rate, blood pressure, and bronchodilation. 2-(3-ethoxyphenoxy)-N,N-dimethylethanamine has also been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
特性
CAS番号 |
137889-71-5 |
|---|---|
製品名 |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
2-(3-ethoxyphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-6-5-7-12(10-11)15-9-8-13(2)3/h5-7,10H,4,8-9H2,1-3H3 |
InChIキー |
WLQKHBJDSDETGQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C |
正規SMILES |
CCOC1=CC(=CC=C1)OCCN(C)C |
同義語 |
Ethanamine, 2-(3-ethoxyphenoxy)-N,N-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



